Capecitabine-d11

Isotopic purity Mass spectrometry Quantitative bioanalysis

Select Capecitabine-d11 as your internal standard for capecitabine bioanalysis. The +11 Da mass shift (m/z 371.1→244.1 for IS vs. m/z 360.1→244.1 for analyte) eliminates isotopic cross-talk that compromises accuracy with d9 analogs, enabling reliable quantification at low ng/mL levels. Manufactured under ISO 17034 accreditation with ≥99% isotopic purity, it meets ICH M10 guidelines for ANDA submissions and corrects for matrix effects in plasma and DBS assays across 24–45% hematocrit. Deploy it in multiplex panels alongside irinotecan, paclitaxel, docetaxel, tamoxifen, letrozole, and methotrexate.

Molecular Formula C15H22FN3O6
Molecular Weight 370.42 g/mol
CAS No. 1132662-08-8
Cat. No. B562045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapecitabine-d11
CAS1132662-08-8
Synonyms5’-Deoxy-5-fluoro-N-[(pentyl-d11-oxy)carbonyl]cytidine;  [1-(5-Deoxy-β-D-ribofuranosyl)-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl]_x000B_carbamic Acid Pentyl Ester;  Capecitibine-d11;  Capecytabine-d11;  Capiibine-d11;  Captabin-d11;  Ro 09-1978-d11;  Ro 09-1978/0
Molecular FormulaC15H22FN3O6
Molecular Weight370.42 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O
InChIInChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10-,11-,13-/m1/s1/i1D3,3D2,4D2,5D2,6D2
InChIKeyGAGWJHPBXLXJQN-XSFNBKHLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Capecitabine-d11 (CAS 1132662-08-8): Deuterated Internal Standard for Quantification of Capecitabine by LC-MS/MS


Capecitabine-d11 is a stable isotope-labeled internal standard (SIL-IS) consisting of the antineoplastic prodrug capecitabine with eleven deuterium atoms incorporated at the pentyl side chain . It is chemically defined as pentyl-d11 N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate, with a molecular formula of C₁₅H₁₁D₁₁FN₃O₆ and a molecular weight of 370.42 g/mol [1]. The compound is manufactured under ISO 17034 accreditation as an analytical reference standard for the precise quantification of capecitabine (unlabeled) in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) .

Why Capecitabine-d11 Cannot Be Substituted by Non-Deuterated or Lower-Deuterium Internal Standards in Bioanalysis


In LC-MS/MS quantification of capecitabine, non-deuterated internal standards or those with fewer deuterium labels introduce significant analytical variance due to differential matrix effects, ion suppression, and chromatographic co-elution with the endogenous analyte [1]. Capecitabine is a labile prodrug that undergoes rapid enzymatic conversion in plasma; using a non-isotopic analog fails to correct for variable extraction recovery and instability during sample processing [2]. Deuterated analogs with fewer than 11 labels (e.g., d9) exhibit reduced mass separation from the unlabeled analyte, increasing the risk of isotopic cross-talk and compromising assay accuracy at low ng/mL concentrations required for therapeutic drug monitoring [3].

Capecitabine-d11: Comparative Quantitative Evidence for Method Selection and Procurement


Isotopic Enrichment: ≥99% Deuterium Incorporation for Minimized Mass Spectral Interference

Capecitabine-d11 from reputable suppliers demonstrates ≥99% purity of deuterated forms (d1-d11), ensuring minimal residual unlabeled material that could otherwise contribute to background signal and inflate lower limits of quantification (LLOQ). This level of isotopic enrichment exceeds the typical 98% purity specification for lower-grade deuterated standards and is critical for achieving the precision required in regulatory bioanalysis . In contrast, generic deuterated internal standards may exhibit lower enrichment (e.g., 95%), leading to a 4–5% higher baseline noise and reduced assay sensitivity .

Isotopic purity Mass spectrometry Quantitative bioanalysis

Dynamic Range: 10–10,000 ng/mL Quantitative Linearity in Dried Blood Spot Assays

An LC-ESI-MS/MS method using Capecitabine-d11 as internal standard achieved a validated linear range of 10–10,000 ng/mL for capecitabine in dried blood spots (DBS) with intra-day precision <8.1% and accuracy 95–114% [1]. In comparison, a 2024 method employing D9-Capecitabine as internal standard reported a substantially narrower linear range of 37.5–300 ng/mL for the same analyte, limiting its applicability to higher-concentration samples [2]. The 333-fold wider dynamic range with d11-IS enables quantification across clinically relevant capecitabine concentrations (Cₘₐₓ ≈ 2,000–4,000 ng/mL) without sample dilution.

Dried blood spot Therapeutic drug monitoring LC-MS/MS

Regulatory Compliance: ISO 17034 Accreditation for Traceable Reference Standard Integrity

Capecitabine-d11 is manufactured and certified under ISO 17034:2016 accreditation for reference material producers, ensuring metrological traceability and assigned purity values with defined uncertainty . This accreditation is mandatory for analytical standards used in Abbreviated New Drug Application (ANDA) submissions to the U.S. FDA and for compliance with ICH M10 bioanalytical method validation guidelines. In contrast, research-grade deuterated internal standards supplied without ISO 17034 certification may lack formal uncertainty budgets, potentially leading to regulatory queries during method validation [1].

ISO 17034 Reference standard Regulatory submission

Matrix Effect Correction: 11-Deuterium Label Ensures Co-Elution with Analyte

The 11-deuterium substitution on the pentyl side chain of Capecitabine-d11 results in a mass shift of +11 Da relative to unlabeled capecitabine (MW 359.35), eliminating isotopic overlap while maintaining near-identical chromatographic retention time (co-elution) [1]. This co-elution ensures that matrix-induced ion suppression or enhancement affects the internal standard and analyte proportionally, enabling accurate correction of matrix effects. Methods lacking a stable isotope-labeled IS (e.g., using external calibration or structural analogs) exhibit matrix effect variability up to ±119.74%, whereas deuterated IS-corrected assays maintain accuracy between 89.17–114.93% across multiple patient samples [2].

Matrix effect Ion suppression Stable isotope-labeled internal standard

Capecitabine-d11 Application Scenarios: From Preclinical Development to Clinical TDM


Regulatory Bioanalysis for ANDA Submission

Use Capecitabine-d11 as the internal standard in validated LC-MS/MS methods supporting Abbreviated New Drug Applications (ANDAs) for generic capecitabine tablets. The ISO 17034 accreditation and ≥99% isotopic purity ensure compliance with ICH M10 guidelines for bioanalytical method validation, including assessment of accuracy, precision, selectivity, and stability in human plasma [1].

Clinical Therapeutic Drug Monitoring (TDM) via Dried Blood Spot Sampling

Deploy Capecitabine-d11 in DBS-based LC-MS/MS assays to enable at-home or remote therapeutic drug monitoring of capecitabine in cancer patients. The validated 10–10,000 ng/mL linear range covers clinically relevant concentrations, and the deuterated IS corrects for hematocrit-dependent matrix effects across a 24–45% hematocrit range [2].

Multiplex Pharmacokinetic Studies in Oncology

Incorporate Capecitabine-d11 into multiplex LC-MS/MS panels for simultaneous quantification of capecitabine alongside other antineoplastic agents (e.g., irinotecan, paclitaxel, docetaxel, tamoxifen, letrozole, methotrexate). The +11 Da mass shift provides unambiguous SRM transition selection (e.g., m/z 360.1→244.1 for analyte; m/z 371.1→244.1 for IS), preventing cross-talk in complex multi-analyte assays [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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